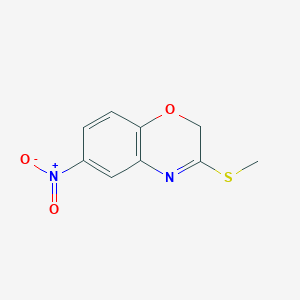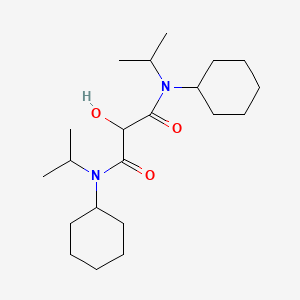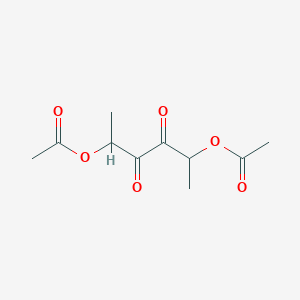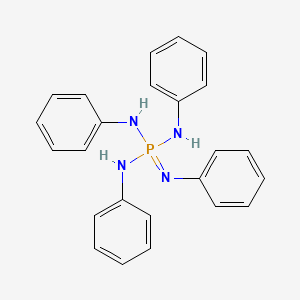
Phosphorimidic triamide, N,N',N'',N'''-tetraphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- is a chemical compound with the molecular formula C24H23N4P. It contains 24 carbon atoms, 23 hydrogen atoms, 4 nitrogen atoms, and 1 phosphorus atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- can be achieved through several methods. One common approach involves the use of phosphorus halides as substrates. The reaction typically requires specific conditions, such as controlled temperature and the presence of catalysts, to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted phosphorimidic triamides .
Wissenschaftliche Forschungsanwendungen
Phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it may be studied for its potential biological activities and therapeutic applications. Additionally, this compound is used in industrial applications, such as the production of flame retardants and organic dyes .
Wirkmechanismus
The mechanism of action of phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- can be compared with other similar compounds, such as phosphorimidic triamide, N,N’,N’‘,N’‘’-tetrakis(4-bromophenyl)-. While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical properties and reactivity. This uniqueness makes phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
112981-12-1 |
|---|---|
Molekularformel |
C24H23N4P |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
N-[dianilino(phenylimino)-λ5-phosphanyl]aniline |
InChI |
InChI=1S/C24H23N4P/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24/h1-20,25-27H |
InChI-Schlüssel |
VHMJIYZVNFHJHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(NC3=CC=CC=C3)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




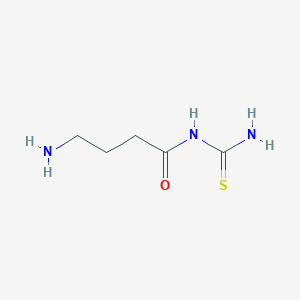
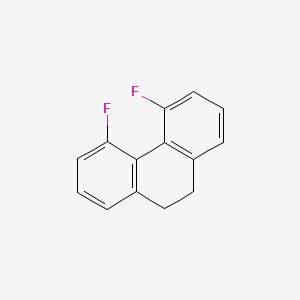

![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)
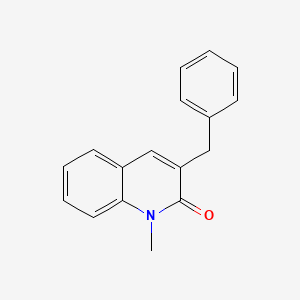
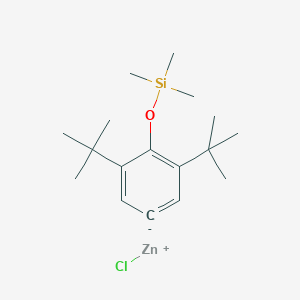
![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)

